4-Chloro-4'-ethyl-1,1'-biphenyl
Overview
Description
4-Chloro-4’-ethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one benzene ring and an ethyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-4’-ethyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-chlorophenylboronic acid can be coupled with 4-ethylbromobenzene under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-Chloro-4’-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4’-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the ethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Oxidation: Products like 4-chloro-4’-carboxy-1,1’-biphenyl or 4-chloro-4’-formyl-1,1’-biphenyl.
Reduction: Products like 4-ethyl-1,1’-biphenyl or 4-chloro-4’-methyl-1,1’-biphenyl.
Scientific Research Applications
4-Chloro-4’-ethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.
Material Science: Employed in the development of liquid crystals and other advanced materials.
Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-4’-ethyl-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its mechanism may involve interactions with cellular receptors or enzymes, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain conditions.
4-Ethyl-1,1’-biphenyl: Lacks the chlorine atom, which may affect its reactivity and applications in substitution reactions.
4-Bromo-4’-ethyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
4-Chloro-4’-ethyl-1,1’-biphenyl is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-chloro-4-(4-ethylphenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWKEZIHDUGWRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50533555 | |
Record name | 4-Chloro-4'-ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58609-45-3 | |
Record name | 4-Chloro-4'-ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50533555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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